![molecular formula C13H9ClN2S B2502135 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline CAS No. 155793-48-9](/img/structure/B2502135.png)
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been investigated for their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their promising potency against tuberculosis.
Anticonvulsant Properties
In the realm of neuropharmacology, benzothiazole derivatives have been explored for their anticonvulsant effects. Specifically, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and related compounds have demonstrated moderate protection against seizures. The substitution pattern on the benzothiazole ring significantly influences their efficacy, with acetohydrazones showing more promise than hydrazones .
Biological Evaluation
Researchers have synthesized novel N’-(1,3-benzothiazol-2-yl)acetohydrazones and evaluated their biological activities. These compounds exhibit diverse effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Their potential as drug candidates warrants further investigation .
Material Science and Dye Chemistry
Benzothiazole derivatives find applications in dye chemistry and materials science. They contribute to the development of dyes, pigments, and photochromic materials. Their absorption and emission properties make them useful in colorants and imaging technologies.
Mechanism of Action
While the specific mechanism of action for “2-(1,3-Benzothiazol-2-yl)-4-chloroaniline” is not available, benzothiazole derivatives are known to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULTMFBERDAAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline |
Synthesis routes and methods
Procedure details
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